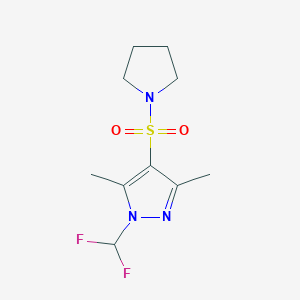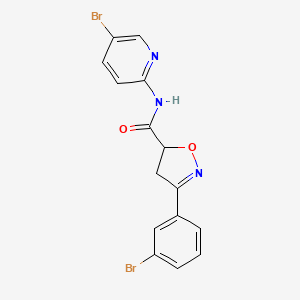
1-(difluoromethyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, along with a pyrrolidinyl sulfone moiety. The presence of fluorine atoms often imparts unique properties to the compound, making it valuable in medicinal chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone typically involves multiple steps. One common approach is to start with the pyrazole ring formation, followed by the introduction of the difluoromethyl and dimethyl groups. The pyrrolidinyl sulfone moiety is then attached through a series of reactions involving sulfonation and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the pyrrolidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring and pyrrolidinyl sulfone moiety contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-piperidinyl) sulfone: Similar structure but with a piperidinyl group instead of pyrrolidinyl.
Uniqueness
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H15F2N3O2S |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
InChI |
InChI=1S/C10H15F2N3O2S/c1-7-9(8(2)15(13-7)10(11)12)18(16,17)14-5-3-4-6-14/h10H,3-6H2,1-2H3 |
Clave InChI |
PHCSHSASZIGZCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
![4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893316.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B10893326.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
![2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10893332.png)
![(17E)-17-{(2E)-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B10893345.png)
![{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10893346.png)
![ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10893355.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893366.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893373.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893380.png)
amino]-4-oxobutanoic acid](/img/structure/B10893383.png)
![1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)
